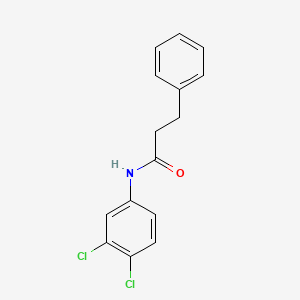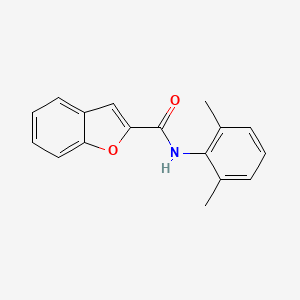![molecular formula C16H15ClN2O3 B5865197 N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide, also known as CNPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. Studies have shown that this compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and alter the expression of certain genes and proteins. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target certain enzymes or proteins. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and proper safety precautions are necessary when working with this compound in the lab.
未来方向
There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide, including the development of more efficient and sustainable synthesis methods, the investigation of its potential use as a therapeutic agent for other diseases, and the exploration of its applications in materials science and environmental science. Further studies are also needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications, including medicinal chemistry, materials science, and environmental science. Its mechanism of action involves the inhibition of certain enzymes or proteins in the body, and it has been shown to have various biochemical and physiological effects. While this compound has some limitations for lab experiments, its potential applications and future directions for research make it an important compound for scientific investigation.
合成方法
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl chloride with potassium cyanide to form 3-chlorobenzyl cyanide, which is then reacted with 4-nitrobenzoyl chloride to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound, and various analytical techniques such as NMR spectroscopy and HPLC have been used to characterize the compound.
科学研究应用
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles. In environmental science, this compound has been studied for its potential use as a pollutant sensor.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-3-1-2-12(10-14)8-9-18-16(20)11-13-4-6-15(7-5-13)19(21)22/h1-7,10H,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYVMCXSCPGOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)

![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)

cyanamide](/img/structure/B5865161.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)